L-Isoleucine-4-nitroanilide
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Overview
Description
L-Isoleucine-4-nitroanilide is a synthetic compound that combines the amino acid L-isoleucine with a nitroaniline group. It is primarily used in proteomics research and has the molecular formula C₁₂H₁₇N₃O₃ and a molecular weight of 251.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Isoleucine-4-nitroanilide can be synthesized through a series of chemical reactions involving L-isoleucine and 4-nitroaniline. The process typically involves the protection of the amino group of L-isoleucine, followed by coupling with 4-nitroaniline under specific reaction conditions. The final step involves deprotection to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
L-Isoleucine-4-nitroanilide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide in methanol can be used.
Major Products Formed
Reduction: The major product is L-Isoleucine-4-aminoanilide.
Substitution: Products vary depending on the nucleophile used in the reaction.
Scientific Research Applications
L-Isoleucine-4-nitroanilide is widely used in scientific research, particularly in the fields of:
Chemistry: As a substrate in enzymatic assays to study protease activity.
Biology: In proteomics research to investigate protein interactions and functions.
Industry: Used in the synthesis of peptides and other complex molecules
Mechanism of Action
The mechanism of action of L-Isoleucine-4-nitroanilide involves its interaction with specific enzymes, particularly proteases. The compound acts as a substrate, and its cleavage by the enzyme can be monitored to study enzyme kinetics and activity. The nitroaniline group serves as a chromophore, allowing for spectrophotometric detection of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- L-Leucine-4-nitroanilide
- L-Valine-4-nitroanilide
- L-Methionine-4-nitroanilide
Uniqueness
L-Isoleucine-4-nitroanilide is unique due to its specific amino acid composition, which influences its interaction with enzymes and its stability under various conditions. Compared to similar compounds, it offers distinct advantages in terms of substrate specificity and sensitivity in enzymatic assays .
Properties
IUPAC Name |
2-amino-3-methyl-N-(4-nitrophenyl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-3-8(2)11(13)12(16)14-9-4-6-10(7-5-9)15(17)18/h4-8,11H,3,13H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCAUSZFESISCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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